molecular formula C20H25N7O2 B2908472 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide CAS No. 1396760-97-6

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide

Cat. No.: B2908472
CAS No.: 1396760-97-6
M. Wt: 395.467
InChI Key: FBVGCWYNWWKJJG-UHFFFAOYSA-N
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Description

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include carbonyl diimidazole (CDI) and various amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-pyrazol-1-ylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-15-24-20(29-25-15)16-6-7-18(22-13-16)26-10-2-5-17(14-26)19(28)21-8-3-11-27-12-4-9-23-27/h4,6-7,9,12-13,17H,2-3,5,8,10-11,14H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVGCWYNWWKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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